Dimethyl 1-benzyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 1-benzyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-benzyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-benzyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include pyridine derivatives, piperidine derivatives, and substituted benzyl or methoxyphenyl compounds .
Scientific Research Applications
Dimethyl 1-benzyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases.
Mechanism of Action
The mechanism of action of Dimethyl 1-benzyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and a decrease in blood pressure, making it potentially useful in the treatment of hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.
Felodipine: A dihydropyridine derivative with potent vasodilatory effects.
Uniqueness
Dimethyl 1-benzyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its methoxyphenyl group and ester functionalities may influence its binding affinity and selectivity for calcium channels, potentially leading to different therapeutic effects .
Properties
Molecular Formula |
C23H23NO5 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
dimethyl 1-benzyl-4-(4-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H23NO5/c1-27-18-11-9-17(10-12-18)21-19(22(25)28-2)14-24(15-20(21)23(26)29-3)13-16-7-5-4-6-8-16/h4-12,14-15,21H,13H2,1-3H3 |
InChI Key |
SHXZIBKDRNWDIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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